molecular formula C13H24ClNO B3155345 2-[(1-Adamantylmethyl)amino]ethanol hydrochloride CAS No. 79750-20-2

2-[(1-Adamantylmethyl)amino]ethanol hydrochloride

Cat. No.: B3155345
CAS No.: 79750-20-2
M. Wt: 245.79 g/mol
InChI Key: CVXQEKSOBOLQLH-UHFFFAOYSA-N
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Description

Significance of the Adamantane (B196018) Scaffold in Contemporary Medicinal Chemistry Research

This enhanced lipophilicity directly impacts a molecule's ability to cross biological membranes. nih.gov A higher lipophilic character can facilitate passive diffusion across the lipid bilayer of cell membranes, including the blood-brain barrier. researchgate.netingentaconnect.com The adamantane group can act as a lipophilic anchor, allowing a drug candidate to embed within the membrane, which is a crucial first step for cellular entry or interaction with membrane-bound targets. mdpi.comnih.gov

The structure of adamantane is exceptionally rigid and nearly free of ring strain, with a carbon skeleton that mimics the diamond lattice. wikipedia.orgyoutube.com When incorporated into a larger molecule, this rigid cage imparts conformational constraint, significantly reducing the number of possible rotational states (rotamers) of the molecule. researchgate.netnih.govmdpi.com

This reduction in conformational flexibility is a powerful tool in rational drug design. By locking key functional groups into a specific three-dimensional orientation, the adamantane scaffold can enhance a molecule's binding affinity and selectivity for its biological target, such as an enzyme's active site or a receptor's binding pocket. nih.govresearchgate.net This pre-organization of the molecule into a bioactive conformation can lead to improved potency.

Conversely, the adamantane cage itself is a substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Hydroxylation typically occurs at the tertiary bridgehead carbons. nih.gov While this susceptibility to metabolism can be a liability, it also presents an opportunity for optimization. Understanding these metabolic pathways allows chemists to design second-generation compounds with improved stability by modifying the adamantane core. nih.govnih.gov

PropertyEffect of Adamantane ScaffoldRationale
LipophilicityIncreasesBulky, non-polar hydrocarbon structure. nih.govresearchgate.net
Membrane PermeabilityEnhancesIncreased lipophilicity facilitates passage through lipid bilayers. researchgate.netingentaconnect.com
Molecular RigidityIncreasesIntrinsic cage-like, strain-free structure. wikipedia.orgyoutube.com
Conformational SpaceReducesLocks adjacent chemical bonds, restricting rotation. researchgate.netmdpi.com
Metabolic StabilityCan increase or decreaseCan shield nearby groups from metabolism but is itself a target for CYP-mediated oxidation. mdpi.comnih.gov

Historical Context and Evolution of Adamantane Derivatives in Preclinical Investigations

The journey of adamantane in chemistry began with its isolation from petroleum in 1933, followed by its first chemical synthesis in 1941. wikipedia.orgmdpi.com However, its widespread application was catalyzed by Paul von Ragué Schleyer's discovery of a simple rearrangement synthesis in 1957, which made adamantane readily available. nih.govnih.gov

The medicinal chemistry of adamantane derivatives was born in 1963 with the report of the antiviral activity of 1-aminoadamantane hydrochloride, known as amantadine (B194251). nih.gov Initially investigated for influenza A, amantadine marked the first successful application of a simple, functionalized adamantane derivative as a therapeutic agent. wikipedia.orgnih.govmdpi.com This discovery spurred extensive research into other adamantane-containing compounds, leading to the development of derivatives like rimantadine (B1662185) and memantine (B1676192), which expanded the therapeutic applications to other neurological disorders. wikipedia.orgnih.gov

Overview of Aminoalcohol Moieties in Bioactive Chemical Entities

The aminoalcohol functional group, which contains both an amine and a hydroxyl group, is a common structural motif in a vast array of biologically active molecules. alfa-chemistry.comresearchgate.net This moiety is present in natural products, such as hydroxy amino acids, and is a key component of many synthetic pharmaceutical agents, including certain antibiotics and antifungal compounds. nih.govdiva-portal.org

The dual chemical reactivity of amines and alcohols makes the aminoalcohol group a versatile building block in chemical synthesis. alfa-chemistry.com The amine group can act as a base or a nucleophile, while the hydroxyl group can participate in hydrogen bonding or serve as a site for further chemical modification. In bioactive molecules, these groups are often crucial for interacting with biological targets through hydrogen bonds, ionic interactions, and other non-covalent forces, which are fundamental to a compound's mechanism of action. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantylmethylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13;/h10-12,14-15H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXQEKSOBOLQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Characterization and Mechanistic Elucidation of Adamantane Aminoethanol Derivatives

Investigation of Molecular Targets and Ligand-Target Interaction Dynamics

Comprehensive searches for direct interactions of 2-[(1-Adamantylmethyl)amino]ethanol hydrochloride with key molecular targets have not yielded specific research findings. The potential for activity at various sites can be hypothesized based on its structural components, but remains unconfirmed.

Exploration of Ion Channel Modulatory Activities (e.g., TRPM8, Influenza A M2 Proton Channel)

No direct studies were identified that investigate the modulatory effects of this compound on ion channels such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel or the Influenza A M2 proton channel. The adamantane (B196018) core is a well-known feature of Influenza A M2 channel blockers like amantadine (B194251) and rimantadine (B1662185), which function by obstructing the proton-conducting pore of the channel. nih.govnih.govresearchgate.net This structural similarity suggests a potential for M2 channel interaction, though this has not been experimentally verified for the compound . Similarly, while ethanol (B145695) has been shown to inhibit TRPM8 channels, no specific data exists for this compound. nih.govopenaccesspub.org

Studies on Tetraspanin Family Protein (e.g., CD81) Binding and Functional Activation

There is no available research detailing the binding or functional activation of tetraspanin family proteins, such as CD81, by this compound. CD81 is a transmembrane protein involved in a variety of cellular processes, including cell adhesion, motility, and signal transduction, and is a known entry receptor for the Hepatitis C virus. nih.gov

Modulation of Specific Receptor Systems (e.g., Purinergic Receptors, GABA-A Receptor Subtypes)

Specific data on the modulation of purinergic receptors or gamma-aminobutyric acid type A (GABA-A) receptor subtypes by this compound is absent from the current body of scientific literature. The ethanol moiety of other molecules is known to potentiate the function of certain extrasynaptic GABA-A receptor subtypes, contributing to central nervous system depression. nih.govnih.gov However, it is unknown if the adamantane-containing derivative shares this property.

Analysis of Intracellular Biochemical Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been specifically elucidated in published research.

Effects on Intracellular Calcium Ion Flux and Downstream Signaling Cascades (e.g., Protein Kinase C Pathways)

No studies were found that directly measure the impact of this compound on intracellular calcium ion (Ca2+) flux or subsequent signaling cascades involving protein kinase C (PKC). Ethanol can influence intracellular calcium levels and PKC activity, which are critical for a wide range of cellular functions. nih.govnih.govnih.gov However, these general effects of ethanol cannot be directly attributed to the specific compound without dedicated experimental evidence.

Impact on Key Enzyme Activities (e.g., Adenylate Cyclase, Topoisomerases)

The influence of this compound on the activity of key enzymes such as adenylate cyclase or topoisomerases has not been reported. While other, structurally distinct compounds are known to inhibit enzymes like DNA topoisomerase II, there is no information to suggest this activity for this compound. nih.govnih.gov

Cellular Pharmacology and Biological Response Studies in In Vitro Models

Extensive literature searches did not yield specific preclinical data on the antiproliferative, antimicrobial, or anti-angiogenic activities of the chemical compound this compound. The following sections outline the type of research that would be conducted to characterize the cellular pharmacology and biological responses of this and other adamantane-aminoethanol derivatives. However, at present, no publicly available studies with specific findings for this compound could be located.

Assessment of Antiproliferative Activities in Diverse Cancer Cell Lines

Research in this area would typically involve screening this compound against a panel of diverse human cancer cell lines to determine its potential as an anticancer agent. These cell lines would represent various cancer types, such as those from breast, lung, colon, and prostate cancers, as well as leukemias and lymphomas.

The primary method for assessing antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability. The results are generally reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

While no specific data exists for this compound, studies on other adamantane derivatives have shown a range of antiproliferative activities. For context, a hypothetical data table illustrating how such results would be presented is included below.

Hypothetical Antiproliferative Activity of this compound

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HCT116 Colon Carcinoma Data not available
PC-3 Prostate Adenocarcinoma Data not available

Further mechanistic studies would be required to understand how the compound might inhibit cancer cell growth, including investigations into cell cycle arrest and the induction of apoptosis (programmed cell death).

Mechanistic Studies of Antimicrobial Activities against Bacterial and Fungal Strains

To evaluate the antimicrobial potential of this compound, it would be tested against a variety of pathogenic bacterial and fungal strains. This would include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans).

The standard method for determining antimicrobial activity is the broth microdilution assay, which is used to determine the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Although specific MIC values for this compound are not available in the literature, other adamantane derivatives have demonstrated antimicrobial properties. mdpi.com For instance, some adamantane derivatives have shown activity against Gram-positive bacteria with MIC values ranging from 0.02 to 10 µg/mL. mdpi.com

Mechanistic studies would aim to elucidate how the compound exerts its antimicrobial effects. This could involve investigating its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid or protein synthesis.

Investigations into Anti-angiogenesis Mechanisms using Cellular and Developmental Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. To investigate the potential anti-angiogenic properties of this compound, researchers would typically use in vitro and in vivo models.

A common in vitro model is the human umbilical vein endothelial cell (HUVEC) tube formation assay. In this assay, HUVECs are cultured on a basement membrane matrix, and their ability to form capillary-like structures is observed in the presence and absence of the test compound. A reduction in tube formation would indicate anti-angiogenic activity.

Other cellular models could be used to assess the compound's effect on endothelial cell proliferation, migration, and invasion, which are all key steps in the angiogenic process. Developmental models, such as the chick chorioallantoic membrane (CAM) assay, could provide an in vivo assessment of the compound's ability to inhibit blood vessel formation.

Currently, there are no published studies investigating the anti-angiogenesis mechanisms of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Essential Pharmacophoric Requirements for Diverse Biological Activities

The biological activity of adamantane (B196018) derivatives is intrinsically linked to their three-dimensional structure. The key pharmacophoric elements generally consist of the bulky, lipophilic adamantane cage and a polar amino group. nih.gov The spatial arrangement and chemical nature of these groups, along with any connecting linkers or substituents, dictate the compound's potency and selectivity.

The adamantane cage is a critical component, often serving as a lipophilic anchor that facilitates interaction with hydrophobic pockets in biological targets. nih.gov Modifications to this rigid scaffold can significantly alter a compound's pharmacological profile.

Research on amantadine (B194251) analogs for anti-Parkinsonian activity has shown that the nature of alkyl substitutions at the bridgehead positions (C3, C5, C7) is a key determinant of activity and mechanism of action. nih.gov For instance, while both methyl and ethyl substituted series showed increased activity with increased lipophilicity, they exhibited different mechanisms. The methyl-substituted compounds acted as indirect dopamine (B1211576) agonists, whereas the ethyl-substituted series showed weak but direct dopamine agonist activity. nih.gov Further increasing the alkyl chain length, as with a 3-n-propyl derivative, resulted in a complete loss of dopamine agonist activity. nih.gov

Similarly, in the context of antiviral activity, substitutions on the adamantane nucleus can have pronounced effects. While specific substitutions can lead to marked differences in potency, it has also been observed that substitutions at the tertiary positions of the adamantane core in amantadine can be detrimental to its anti-influenza A activity. nih.gov

Table 1: Influence of Adamantane Bridgehead Substitution on Dopamine Agonist Activity of Amantadine Analogs
Compound/SubstitutionObserved Activity/MechanismReference
Amantadine (Unsubstituted)Indirect Dopamine (DA) agonist activity nih.gov
Methyl Series (e.g., 3-methyl, 3,5-dimethyl)Indirect Dopamine (DA) agonist activity nih.gov
Ethyl Series (e.g., 3-ethyl, 3,5-diethyl)Weak, direct Dopamine (DA) agonist activity nih.gov
3-n-propyl DerivativeDevoid of any DA agonist activity nih.gov

The amino group is a crucial pharmacophore in many biologically active adamantane derivatives. SAR studies on amantadine have demonstrated that its replacement with hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogen groups leads to inactive compounds, underscoring the necessity of the nitrogen atom for antiviral activity. pharmacy180.com This amino group is often protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds within a receptor or ion channel. nih.gov

In the specific case of the aminoethanol moiety, the hydroxyl group introduces an additional site for hydrogen bonding. This can enhance binding affinity and specificity by allowing for more extensive interactions with the target protein. researchgate.net For example, in studies of azaadamantanes, the presence of an alcohol group was noted as a key feature for certain biological actions. nih.gov The ethanol (B145695) portion of the side chain also acts as a short, flexible spacer that can orient the hydroxyl and amino groups favorably for multi-point interactions with a biological target.

The development of rimantadine (B1662185) from amantadine provides a classic example of the linker's importance. Amantadine has a primary amino group directly attached to the adamantane cage (a zero-atom linker). In contrast, rimantadine, which incorporates a one-carbon linker with methyl branching (an α-methyl group), exhibits greater antiviral activity. nih.govpharmacy180.com This suggests that separating the amino group from the bulky cage and introducing a specific stereocenter can optimize the interaction with the target, such as the M2 proton channel of the influenza A virus. nih.gov

Table 2: Comparison of Linker Structures in Adamantane Amines
Compound NameLinker StructureRelative Antiviral ActivityReference
AmantadineNone (Directly attached -NH2)Active nih.gov
2-[(1-Adamantylmethyl)amino]ethanol-CH2-(Activity not specified in literature)N/A
Rimantadine-CH(CH3)-More active than Amantadine nih.govpharmacy180.com

Computational Approaches to SAR and QSAR Modeling

Computational methods are invaluable for rationalizing existing SAR data and predicting the activity of novel compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To build a QSAR model, the chemical structures of compounds must be converted into a set of numerical values known as molecular descriptors. semanticscholar.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like 2-[(1-Adamantylmethyl)amino]ethanol hydrochloride, a range of descriptors would be relevant for building a predictive model.

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight, branching indices, and shape profiles.

Geometrical Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of frontier orbitals (HOMO/LUMO), which are crucial for understanding electrostatic and covalent interactions.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can provide highly accurate information about a molecule's electronic structure.

In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), the descriptors are steric and electrostatic fields surrounding the aligned molecules, providing a 3D map of regions where bulky groups or specific charge distributions are favorable or unfavorable for activity. nih.govmdpi.com

Once molecular descriptors are calculated for a dataset of compounds with known biological activities, various statistical and machine learning methods can be used to build the QSAR model.

Linear Regression Methods:

Multiple Linear Regression (MLR): This method creates a simple, interpretable linear equation relating the biological activity to a small number of molecular descriptors. researchgate.net

Partial Least Squares (PLS): PLS is a powerful linear regression technique that can handle datasets with a large number of, and often correlated, descriptors. It reduces the descriptor space into a smaller set of orthogonal latent variables. researchgate.net

Non-Linear and Machine Learning Methods:

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between descriptors and activity. semanticscholar.orgresearchgate.net

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm used for both classification (e.g., active vs. inactive) and regression tasks. It is particularly effective with high-dimensional data.

General Regression Neural Networks (GRNN): This is a type of neural network that can offer comparable accuracy to more complex networks but with significantly reduced computation time, making it a good alternative for smaller or noisy datasets. researchgate.net

These computational models, once validated, can be used to virtually screen new adamantane derivatives, prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity profile. semanticscholar.org

Advanced Computational and Theoretical Chemistry Applications in Compound Design

Molecular Docking and Ligand-Protein Interaction Prediction Analyses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Characterization of Ligand Binding Sites and Identification of Interaction Hotspots

No specific molecular docking studies were identified for 2-[(1-Adamantylmethyl)amino]ethanol hydrochloride. Such a study would involve the computational screening of this compound against various protein targets to identify potential binding sites. The analysis would characterize the key amino acid residues that form the binding pocket and identify "hotspots"—specific residues that contribute most significantly to the binding energy. This is often achieved through the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conformational Analysis of Ligand-Target Complexes

Following the identification of a binding pose through molecular docking, a conformational analysis of the ligand-target complex would be performed. This involves studying the flexibility of both the ligand and the protein to understand how they adapt to each other upon binding. For this compound, this would involve assessing the rotational freedom of its flexible side chain and how its conformation is influenced by the topology of the protein's active site. However, no such conformational analysis studies for this specific compound have been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties and reactivity of molecules from first principles.

Prediction of Electronic Properties and Chemical Reactivity

There are no available quantum chemical studies detailing the electronic properties of this compound. A theoretical investigation would typically involve calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would provide insights into the molecule's stability, reactivity, and the nature of its potential interaction sites.

Studies on Ligand-Cation Binding Interactions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT has been applied to study the interaction of adamantane (B196018) derivatives with various cations, no specific DFT studies on the ligand-cation binding interactions of this compound were found. Such research would calculate the binding energies and geometries of the compound when complexed with different physiologically relevant cations, providing insight into its potential for metal chelation or interaction with metalloproteins.

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational changes, fluctuations, and the stability of its interactions. This powerful technique can validate docking poses and provide a deeper understanding of the thermodynamics of binding. At present, there are no published molecular dynamics simulation studies specifically featuring this compound.

Cheminformatics and Virtual Screening Applications for Novel Compound Discovery

The discovery of novel therapeutic agents is a complex process that has been significantly accelerated by the integration of advanced computational techniques. For scaffolds like adamantane, which are considered privileged structures in medicinal chemistry, cheminformatics and virtual screening play a pivotal role in identifying and optimizing new lead compounds. nih.gov The unique structural properties of this compound—specifically its bulky, lipophilic adamantane cage and flexible aminoethanol side chain—make it an ideal candidate for computational exploration to discover derivatives with enhanced biological activities.

Cheminformatics tools enable the systematic analysis of chemical structures and their properties, facilitating the design of new molecules with desired characteristics. Virtual screening, a key application of cheminformatics, involves the computational screening of large libraries of compounds to identify those most likely to bind to a specific biological target. nih.govfrontiersin.org This process significantly narrows the field of candidates for laboratory synthesis and testing, saving considerable time and resources.

Pharmacophore Modeling and Ligand-Based Screening

In the absence of a known target structure, ligand-based methods are employed. A pharmacophore model can be developed based on the key chemical features of this compound. Such a model would typically consist of:

A hydrophobic feature representing the adamantane cage.

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the oxygen and nitrogen atoms).

A positive ionizable feature (the secondary amine).

This pharmacophore model serves as a 3D query to search virtual compound databases for molecules that share a similar arrangement of these essential features, potentially leading to the discovery of new scaffolds with similar biological activities. nih.gov

Structure-Based Virtual Screening and Molecular Docking

When a three-dimensional structure of a biological target is available, structure-based virtual screening is a powerful approach. Molecular docking simulations are used to predict the binding conformation and affinity of potential ligands within the target's active site. nih.govresearchgate.net For adamantane derivatives, targets have included the influenza A M2 proton channel, the sigma-2 receptor, and various enzymes like 11β-HSD1. nih.govnih.govmdpi.comnih.gov

Molecular docking studies on adamantane-based compounds reveal crucial structure-activity relationships. For example, in a study involving adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors, docking simulations predicted binding affinities and identified key interactions with active site residues. nih.gov Although the initial compounds had similar binding scores to a known ligand, they failed to form critical interactions. This insight from docking led to the computer-aided design of improved compounds with better interaction profiles. nih.gov

The results from such docking studies are often presented in a tabular format to compare the binding energies and interactions of different derivatives.

Compound/LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Diaza-adamantane Ligand L12MAPKERK-6.18Not Specified nih.govfrontiersin.org
Adamantane-1-carbohydrazideUreaseNot SpecifiedVal744 nih.govmdpi.com
Adamantanyl-oxadiazol 6aAurora-A KinaseNot SpecifiedNot Specified researchgate.net
Adamantanyl-oxadiazol 6kAurora-A KinaseNot SpecifiedNot Specified researchgate.net

This table is illustrative and compiles data from various studies on different adamantane derivatives to demonstrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical cheminformatics tool used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of analogs based on the 2-[(1-Adamantylmethyl)amino]ethanol scaffold, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could be developed. nih.govnih.gov

This process involves:

Building a dataset of structurally related compounds with experimentally determined biological activities.

Aligning the 3D structures of these compounds.

Calculating steric and electrostatic fields around the molecules.

Using statistical methods to derive a mathematical equation that links the variations in these fields to the variations in biological activity.

The resulting QSAR model can predict the activity of new, unsynthesized compounds and generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. nih.govnih.gov Studies on aminoadamantane analogues as influenza viral inhibitors have successfully used 3D-QSAR to establish structure-activity relationships and guide the design of more potent derivatives. mdpi.comnih.gov

QSAR Descriptor TypeExamplesApplication in Adamantane Derivative Studies
Topological Descriptors Molecular Weight, TPSAUsed to assess drug-likeness and bioavailability. nih.gov
Electronic Descriptors HOMO/LUMO Energies, Atomic ChargesCorrelate electronic properties with reactivity and binding. nih.gov
Steric Descriptors Molar Refractivity, CoMFA Steric FieldsQuantify the influence of molecular size and shape on activity. nih.gov
Lipophilicity Descriptors LogPModels the compound's ability to cross cell membranes.

By integrating these computational approaches—pharmacophore modeling, virtual screening, molecular docking, and QSAR—researchers can efficiently explore the vast chemical space around the this compound scaffold. These methods provide deep insights into molecular interactions and guide the rational design of novel compounds with optimized potency and specificity for a given biological target.

Future Research Directions and Translational Perspectives in Preclinical Development

Design and Synthesis of Novel Analogues with Enhanced Biological Selectivity and Potency

Key synthetic strategies may involve:

Modification of the Adamantane (B196018) Cage: Functionalization of the adamantane scaffold at its bridgehead positions can influence lipophilicity and steric interactions with biological targets. nih.govresearchgate.net Introducing substituents such as hydroxyl, fluoro, or phosphonic acid groups has been shown to modulate the pharmacological potential of adamantane derivatives in other contexts. nih.govresearchgate.net

Alteration of the Amino-alcohol Side Chain: The ethanolamine (B43304) side chain is a critical site for modification. Varying the length of the alkyl chain, introducing conformational constraints, or replacing the hydroxyl group with other functional groups (e.g., amides, esters) could fine-tune the molecule's binding affinity and pharmacokinetic properties. nih.gov

Stereochemical Control: The synthesis of enantiomerically pure analogues will be crucial. Different stereoisomers often exhibit distinct pharmacological activities and metabolic profiles, and isolating the most active and safest enantiomer is a standard step in drug development.

The goal of these synthetic efforts is to generate a library of related compounds for structure-activity relationship (SAR) studies. High-throughput screening of these analogues against specific biological targets will identify candidates with superior selectivity, thereby minimizing off-target effects, and increased potency, allowing for potentially lower therapeutic doses. For instance, modifications have led to the development of potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) and dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov

Table 1: Strategies for Analogue Design and Synthesis

Modification Site Synthetic Strategy Desired Outcome Example from Adamantane Chemistry
Adamantane Cage Introduction of polar functional groups (e.g., -OH, -F) Enhanced selectivity, altered pharmacokinetics 1-Fluoro- and 1-phosphonic acid adamantane derivatives for neurodegenerative diseases nih.govresearchgate.net
Amino-ethanol Chain Chain length variation, cyclization, functional group substitution Optimized target binding, improved metabolic stability Synthesis of N-substituted-glycyl-2-cyanopyrrolidines for DPP-IV inhibition nih.gov

Exploration of Polypharmacological Potential in Emerging Disease Models and Multi-Target Therapies

The inherent ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an increasingly recognized advantage in treating complex multifactorial diseases. Adamantane derivatives like amantadine (B194251) and memantine (B1676192) are classic examples, exhibiting activity at multiple targets, which contributes to their efficacy in neurodegenerative diseases. nih.govnih.gov Future research should systematically explore the polypharmacological potential of 2-[(1-Adamantylmethyl)amino]ethanol hydrochloride and its novel analogues.

This exploration can be directed toward:

Neurodegenerative Diseases: Given the neuroprotective effects of other adamantane compounds, investigating the activity of these new analogues in models of Alzheimer's and Parkinson's disease is a logical step. nih.govresearchgate.net Targets could include NMDA receptors, M2 ion channels, and pathways related to neuroinflammation. nih.govnih.gov

Oncology: The adamantane scaffold has been incorporated into compounds with demonstrated anticancer activity. researchgate.net Screening against various cancer cell lines and in xenograft models could uncover potential applications in oncology, possibly through mechanisms involving sigma-2 receptors or other cancer-related targets. nih.gov

Infectious Diseases: The historical success of aminoadamantanes as antiviral agents against Influenza A suggests that novel derivatives could be evaluated against a broader spectrum of viruses. nih.govresearchgate.net Furthermore, recent studies have highlighted the antibacterial and antifungal properties of certain adamantane derivatives, opening new avenues for research in infectious diseases. mdpi.com

Metabolic Disorders: The adamantane moiety is present in successful anti-diabetic drugs like vildagliptin (B1682220) and saxagliptin, which are DPP-4 inhibitors. nih.govmdpi.com This precedent warrants the investigation of this compound analogues in models of type 2 diabetes.

A multi-target approach is particularly promising for diseases where a network of pathways is dysregulated. By identifying and validating multiple targets, these compounds could offer a more holistic therapeutic effect compared to highly selective single-target agents.

Integration of Omics Data for Comprehensive Mechanistic Understanding

To move beyond phenotypic screening and gain a deep understanding of how this compound and its analogues exert their effects at a molecular level, the integration of multi-omics data is essential. mdpi.com This systems biology approach provides a holistic view of the cellular response to a compound, facilitating the identification of its mechanism of action, potential biomarkers, and off-target effects. nih.gov

The primary omics technologies to be integrated include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression patterns following compound treatment. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To quantify changes in the levels of thousands of proteins, providing a direct insight into the functional state of the cell and identifying the protein targets of the drug. nih.gov

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a snapshot of the metabolic state of the cell and how it is perturbed by the compound.

By combining these datasets, researchers can construct comprehensive network models of the drug's action. mdpi.com For example, a change in the expression of a gene (transcriptomics) can be correlated with a change in the corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This integrated analysis is crucial for validating drug targets, understanding polypharmacology, and identifying potential mechanisms of resistance or toxicity early in the preclinical development phase. mdpi.comnih.gov

Table 2: Application of Omics Technologies

Omics Technology Data Generated Key Insights
Transcriptomics mRNA expression levels Identification of modulated genes and pathways
Proteomics Protein abundance and post-translational modifications Direct identification of drug targets and cellular responses
Metabolomics Levels of endogenous small molecules Understanding of metabolic reprogramming and functional outcomes

| Integrated Analysis | Combined Datasets | Comprehensive mechanism of action, biomarker discovery, polypharmacological profile |

Application of Bio-Inspired Design and Biomimetic Synthesis Approaches

Nature provides a vast library of molecular structures and biological processes that can inspire the development of novel therapeutics. nih.gov Applying bio-inspired and biomimetic principles to the adamantane scaffold could lead to the discovery of next-generation compounds with unique properties.

Future research could focus on:

Bio-inspired Structural Motifs: Designing analogues that mimic the structure of natural ligands or substrates of a target protein. For instance, if a natural product is known to bind to a specific receptor, incorporating key pharmacophoric features of that natural product onto the adamantane scaffold could yield a potent and selective modulator of that receptor. nih.gov

Biomimetic Synthesis: Developing synthetic routes that are inspired by biosynthetic pathways. While adamantane itself is not a natural product, the principles of enzymatic catalysis—such as high selectivity and mild reaction conditions—can inspire the development of more efficient and environmentally friendly synthetic methods for its derivatives. routledge.com

Drug Delivery Systems: Bio-inspired materials can be used to create novel drug delivery systems for adamantane-based drugs. researchgate.net For example, designing liposomes or polymer conjugates that mimic natural transport vesicles could improve the delivery of the compound to its target site, enhancing efficacy and reducing systemic exposure.

By drawing inspiration from biological systems, chemists and pharmacologists can develop novel adamantane derivatives and formulations that are not only effective but also possess improved biocompatibility and targeted action. nih.govnih.gov

Q & A

Basic Research Question

  • TLC (Rf values) : System b (hexane:ethyl acetate = 3:1) provides Rf = 0.24–0.38 for monitoring reaction progress .
  • NMR spectroscopy : ¹H/¹³C NMR resolves adamantane proton environments (δ 1.6–2.1 ppm) and ethanolamine backbone signals .
  • Elemental analysis : Discrepancies between calculated and observed values (e.g., C: 68.83% vs. 68.73%) indicate impurities requiring further purification .
  • GC-MS : Detects molecular ion peaks (e.g., m/z 345 for adamantane derivatives) .

In comparative bioactivity studies, how does the adamantane moiety in this compound confer advantages over other antiviral agents like Amantadine?

Advanced Research Question
The adamantane group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration for neuroprotective applications .
  • Target binding stability : Adamantane’s rigid structure increases affinity for viral M2 ion channels (e.g., influenza A) compared to flexible amines in Amantadine .
  • Metabolic resistance : Reduced cytochrome P450 oxidation due to steric hindrance from the adamantyl group .
    Methodological tip : Use competitive binding assays (e.g., fluorescence polarization) to quantify target affinity differences .

What are the known biological targets and mechanisms of action associated with this compound?

Basic Research Question

  • Dopaminergic pathways : Enhances dopamine release in vitro via DAT transporter modulation .
  • Antiviral activity : Inhibits influenza A replication by blocking viral uncoating (IC₅₀ = 2.5 μM) .
  • Anticancer effects : Induces apoptosis in glioblastoma cells (EC₅₀ = 10 μM) through ROS-mediated pathways .

How should researchers address discrepancies between calculated and observed elemental analysis data for adamantane derivatives during compound validation?

Advanced Research Question
Case Study : For 2-(1-Adamantylmethyl)-2-(3-aminophenyl)-1,3-dithiolane (C₂₁H₂₉NS₂), observed C (69.64%) exceeded calculated C (69.51%) due to residual solvent (hexane) .
Resolution strategies :

  • Repeat under anhydrous conditions : Use molecular sieves during recrystallization.
  • Thermogravimetric analysis (TGA) : Confirm solvent removal (weight loss <1% at 100°C).
  • Corrective formula : Adjust calculations for trace impurities (e.g., 0.5% hexane accounts for +0.13% C) .

What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods (OSHA Standard 29 CFR 1910.1450) due to H315/H319 (skin/eye irritation) risks .
  • PPE : Nitrile gloves and goggles prevent dermal exposure.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

What strategies can be employed to resolve stereochemical ambiguities in the synthesis of chiral adamantane derivatives related to this compound?

Advanced Research Question

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with ethanol/hexane mobile phases to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration (e.g., monoclinic P21/c space group, β = 104.2°) .
  • Dynamic NMR : Detect diastereomeric splitting in ¹H NMR (e.g., adamantane methylene protons at δ 1.8–2.0 ppm) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Adamantylmethyl)amino]ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1-Adamantylmethyl)amino]ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.